Ethyl acrylimidate

Description

Ethyl acrylate (CAS 140-88-5), also known as 2-propenoic acid ethyl ester, is a colorless liquid with a pungent odor. It is widely used in the production of polymers, adhesives, and coatings due to its reactive vinyl group . The compound is highly flammable and prone to self-polymerization, necessitating storage with inhibitors like hydroquinone to prevent exothermic reactions . Workplace safety protocols emphasize engineering controls, protective gear (e.g., butyl rubber gloves), and strict handling procedures to mitigate exposure .

Properties

Molecular Formula |

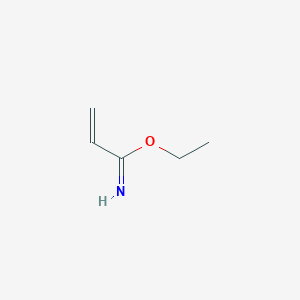

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

ethyl prop-2-enimidate |

InChI |

InChI=1S/C5H9NO/c1-3-5(6)7-4-2/h3,6H,1,4H2,2H3 |

InChI Key |

QYLJUQZUZGRQAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C=C |

Origin of Product |

United States |

Preparation Methods

Ethyl acrylimidate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with an imidating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl acrylimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Polymerization: It can undergo polymerization to form polyacrylimidate, which has applications in creating hydrogels and other polymeric materials.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl acrylimidate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various polymers and copolymers, which are essential for creating advanced materials with specific properties.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions.

Industry: this compound is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of ethyl acrylimidate involves its ability to form covalent bonds with other molecules. This reactivity is due to the presence of the acrylate group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl acrylate belongs to the acrylate ester family, sharing functional and hazardous properties with compounds like methyl acrylate and ethyl acetylene. Below is a comparative analysis based on available

Table 1: Key Properties and Hazards of Ethyl Acrylate and Analogues

Key Differences and Similarities

- Reactivity and Stability: Ethyl acrylate and methyl acrylate both undergo spontaneous polymerization, requiring inhibitors during storage.

Health Hazards :

Ethyl acrylate and methyl acrylate exhibit comparable toxicity profiles, including respiratory and dermal irritation. Ethyl acetylene primarily poses acute risks (e.g., asphyxiation, explosion) rather than chronic toxicity .Handling and Storage :

Ethyl and methyl acrylates require cool, ventilated storage away from incompatible substances. Ethyl acetylene demands stricter controls due to its explosive nature, including grounding of containers and avoidance of static discharge .Protective Measures :

For ethyl acrylate, ACGIH recommends butyl rubber gloves and local exhaust ventilation. Methyl acrylate protocols likely align with these guidelines, while ethyl acetylene necessitates explosion-proof engineering controls .

Research Findings and Practical Implications

Ethyl Acrylate vs. Methyl Acrylate :

Both compounds are used in polymer synthesis, but methyl acrylate’s lower molecular weight may enhance volatility, increasing inhalation risks in poorly ventilated environments .Regulatory Landscape :

Ethyl acrylate is subject to OSHA’s permissible exposure limit (PEL: 5 ppm), while methyl acrylate lacks specific OSHA limits but falls under general organic vapor standards. Ethyl acetylene is regulated under 29 CFR 1910.101 for compressed gases .

Limitations and Data Gaps

The provided evidence lacks quantitative physical-chemical data (e.g., boiling points, vapor pressures) critical for a comprehensive comparison. Further studies are needed to evaluate chronic toxicity thresholds and environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.